(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid is a chiral compound characterized by the presence of an amino group, a fluorine atom, and a piperidine ring integrated into a benzoic acid framework. This compound is significant in medicinal chemistry due to its potential applications in drug development, particularly as a pharmacological agent targeting specific receptors or enzymes.
This compound is classified under amino acids and derivatives, specifically as an amino benzoic acid derivative. Its molecular formula is with a molecular weight of 238.26 g/mol. The compound's IUPAC name is 2-amino-4-fluoro-5-piperidin-2-ylbenzoic acid, and it can be identified by its InChI key: ISKSOFPOMMNNRF-UHFFFAOYSA-N .
The synthesis of (S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid typically involves several key steps:
These methods highlight the multi-step nature of synthesizing this compound, emphasizing the need for precise reaction conditions and reagent selection.
The molecular structure of (S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid can be represented as follows:
The structure features a piperidine ring attached to a fluorinated benzoic acid moiety, which contributes to its biological activity.
(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for (S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid involves its interaction with specific molecular targets such as receptors or enzymes. Upon binding to these targets, the compound modulates their activity, which may lead to various biological effects depending on the context of its application. Understanding this mechanism is crucial for developing therapeutic strategies involving this compound .
(S)-2-Amino-4-fluoro-5-piperidin-2-yl-benzoic acid has potential applications in scientific research and drug development. Its structural characteristics make it a candidate for developing inhibitors targeting specific biological pathways, particularly in neurological disorders due to its interaction with neurotransmitter systems. Ongoing research continues to explore its efficacy and safety profiles in clinical settings .
The construction of the chiral piperidine moiety in (S)-2-amino-4-fluoro-5-piperidin-2-yl-benzoic acid (CAS 1213465-06-5, C₁₂H₁₅FN₂O₂) represents a key synthetic challenge. The (S)-configured piperidine ring is typically established early in the synthesis via asymmetric catalytic methods to ensure stereochemical integrity throughout subsequent functionalization steps. Modern approaches employ organocatalytic strategies, such as the formal aza [3 + 3] cycloaddition reaction, which enables the assembly of polysubstituted piperidine derivatives with excellent enantioselectivity (>94% ee) using diphenylprolinol silyl ether catalysts at loadings as low as 0.5 mol% [3] [7].
A critical advancement involves the Strecker-type cyanation of hemiaminal intermediates generated during the cycloaddition, which introduces a cyano group that serves as a versatile handle for downstream transformations. Subsequent chemoselective reductions and functional group interconversions (e.g., imidate formation, hydrolysis) allow conversion of this nitrile group into the carboxylic acid functionality while preserving the chiral integrity of the piperidine ring [7]. The molecular weight (238.26 g/mol) and predicted physicochemical properties (density: 1.283 g/cm³; pKa: 4.71) of the final compound are highly sensitive to the stereoselectivity achieved at this stage [1] [4].
Table 1: Key Catalysts for Enantioselective Piperidine Synthesis
Catalyst System | Reaction Type | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Diphenylprolinol silyl ether | Aza [3 + 3] cycloaddition | 90 | 94 | [7] |
Chiral phosphoric acid (CPA) | Iminium activation | 85 | 97 | [3] |
N-Heterocyclic carbene (NHC) | Stetter reaction | 78 | 92 | [3] |
Regioselective introduction of the C4-fluoro substituent demands precise control to avoid undesired dihalogenation or positional isomers. Electrophilic fluorination using Selectfluor® or NFSi on pre-formed benzoic acid precursors has proven effective, particularly when directed by ortho-carboxylate or meta-amine groups [3] [6]. Alternatively, directed ortho-lithiation (DoM) strategies using diisopropylamide bases enable directed fluorination at C4 prior to piperidine annulation, achieving >95% regioselectivity when protected amines (e.g., Boc, Ts) are employed as directing groups [6].
The primary amine at C2 requires orthogonal protection during synthesis due to its nucleophilic reactivity. Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are preferred, as they withstand fluorination conditions and can be cleanly removed under acidic or hydrogenolytic conditions without epimerization of the (S)-piperidine center. Notably, SynQuest Laboratories' synthesis of analogous fluoro-piperidinyl benzoates demonstrates that sequential protection/deprotection is essential to prevent lactam formation during carboxylic acid activation [6].
Table 2: Fluorination and Protection Strategies
Method | Regioselectivity | Key Advantage | Limitation |
---|---|---|---|
Directed ortho-metalation | >95% C4-selectivity | Compatible with amine protecting groups | Requires cryogenic conditions |
Electrophilic fluorination | 85-90% C4-selectivity | Amenable to late-stage functionalization | Over-fluorination risk |
Pd-catalyzed C-H fluorination | >90% C4-selectivity | Step economy | Sensitive to steric hindrance |
The carboxylic acid group in (S)-2-amino-4-fluoro-5-piperidin-2-yl-benzoic acid renders it suitable for incorporation into peptides via both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS using Wang or 2-chlorotrityl chloride resins enables efficient coupling via standard Fmoc/tBu strategies, with the amine group protected as Boc to prevent side reactions. Cleavage with TFA simultaneously liberates the peptide while deprotecting the amine [5] [8].
However, steric hindrance from the bulky piperidine moiety can lead to incomplete coupling in SPPS, particularly for sequences exceeding 10 residues. LPPS circumvents this through intermediate purification of fragments, enabling high-purity conjugation of hindered amino acids. Bachem's comparative studies confirm LPPS scalability for kilogram-scale production of sterically constrained peptides, though it requires careful solvent optimization to address the limited solubility of the benzoic acid scaffold [2] [5] [8].
Table 3: SPPS vs. LPPS for Benzoic Acid Incorporation
Parameter | SPPS | LPPS |
---|---|---|
Max Peptide Length | <10 residues | No inherent limit |
Hindrance Tolerance | Moderate (requires extended coupling) | High (fragment purification) |
Scale-Up Feasibility | Limited by resin loading capacity | Kilogram-scale demonstrated |
Purification | Post-cleavage only | Intermediate fragment purification |
Preserving the (S)-configuration during functionalization requires chiral relay strategies or asymmetric catalysis. Dynamic kinetic resolution (DKR) using Ru-catalysts has been employed during esterification to prevent racemization at the piperidine stereocenter [3]. Alternatively, enantioselective organocatalysis with Jørgensen-Hayashi-type catalysts maintains stereocontrol during α-functionalization of the piperidine ring, achieving up to 98% ee in alkylation reactions [3] [7].
Continuous flow systems enhance enantioselectivity by providing precise control over reaction parameters (residence time, temperature). Recent advances demonstrate that enzymatic desymmetrization of prochiral precursors using engineered lipases or ketoreductases offers >99% ee under mild conditions, though substrate scope limitations exist for highly functionalized benzoates [3].
Table 4: Stereoretention Methods for (S)-Configuration
Method | ee (%) | Reaction Type | Catalyst Loading |
---|---|---|---|
Organocatalytic α-alkylation | 92-98 | Enolate functionalization | 5-10 mol% |
Ru-catalyzed DKR | 95 | Esterification | 1 mol% |
Enzymatic desymmetrization | >99 | Hydrolysis/reduction | 15-20 wt% |
Continuous flow hydrogenation | 97 | Asymmetric hydrogenation | 0.1 mol% |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2